2-(4-Bromobutyl)-1,3-dioxolane

Übersicht

Beschreibung

Comprehensive Analysis of “2-(4-Bromobutyl)-1,3-dioxolane”

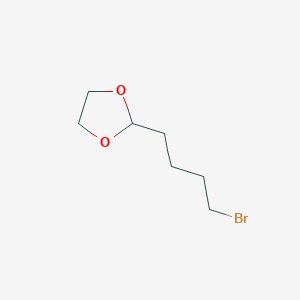

The compound 2-(4-Bromobutyl)-1,3-dioxolane is a brominated organic molecule that is structurally related to 1,3-dioxolane derivatives. These derivatives are known for their applications in various chemical syntheses and as intermediates in the production of polymers and other organic compounds. Although the specific compound 2-(4-Bromobutyl)-1,3-dioxolane is not directly mentioned in the provided papers, the related chemistry and synthesis methods can give insights into its properties and potential applications.

Synthesis Analysis

The synthesis of 1,3-dioxolane derivatives typically involves the reaction of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . For brominated derivatives, such as 2-(4-Bromobutyl)-1,3-dioxolane, a bromination step is necessary. This can be achieved by reacting the corresponding alcohol or alkene with a brominating agent like elemental bromine or dibromotriphenylphosphorane . The synthesis procedures are often optimized to achieve high yields and selectivity for the desired product.

Molecular Structure Analysis

The molecular structure of 1,3-dioxolane derivatives consists of a five-membered ring with two oxygen atoms. In the case of 2-(4-Bromobutyl)-1,3-dioxolane, the presence of a 4-bromobutyl group would influence the physical and chemical properties of the molecule, such as its boiling point, solubility, and reactivity. The bromine atom would also make the compound susceptible to further chemical transformations, such as nucleophilic substitution reactions .

Chemical Reactions Analysis

Brominated 1,3-dioxolane derivatives can undergo various chemical reactions. They can participate in coupling reactions, serve as precursors for the formation of heterocyclic systems, and be used in the synthesis of phospholane oxides . The bromine atom in these compounds acts as a good leaving group, allowing for substitution reactions that can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Physical and Chemical Properties Analysis

The physical properties of 2-(4-Bromobutyl)-1,3-dioxolane, such as melting point, boiling point, and density, would be influenced by the presence of the bromine atom and the butyl chain. These properties are crucial for determining the conditions under which the compound can be handled and used in chemical syntheses. The chemical properties, including reactivity and stability, are also important. Brominated 1,3-dioxolane derivatives are generally stable under normal conditions but can react with nucleophiles or eliminate to form alkenes under the right conditions .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Preparation

2-(4-Bromobutyl)-1,3-dioxolane is utilized in the synthesis of various chemical compounds. For instance, the preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane from 4-hydroxy-2-butanone has been reported. This preparation involves using a weak acid catalyst and ethyl acetate as the reaction solvent, showcasing the compound's role in facilitating chemical transformations (Petroski, 2002).

Role in Synthesis of Advanced Materials

The compound has been involved in the synthesis of advanced materials. For example, the synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one from 2-bromomethyl-2-vinyl-1,3-dioxolane illustrates its utility in creating compounds with potential applications in various industries (Mekonnen et al., 2009).

Liquid Crystal Technology

Notably, the compound has been found to enhance the dielectric and optical anisotropy of tolane-liquid crystals, implying its significant role in the field of liquid crystal technology. The introduction of 1,3-dioxolane as a terminal group in these crystals significantly increases their positive dielectric anisotropy and birefringence, suggesting potential applications in display technologies (Chen et al., 2015).

Green Solvent Applications

The compound has been used in the development of non-toxic and simple recovery processes for poly(3-hydroxybutyrate) using green solvent 1,3-dioxolane, highlighting its role in sustainable and environmentally-friendly chemical processes (Yabueng & Chanprateep Napathorn, 2018).

Enhanced Fluorescence in Nanoparticles

Furthermore, it's used in creating nanoparticles with enhanced fluorescence emission. For instance, bromo4-(2,2-dimethyl-1,3-dioxolan-4-yl)-phenylpalladium complexes were utilized to initiate chain growth polymerization, resulting in nanoparticles exhibiting bright fluorescence emission. This indicates its potential application in the field of fluorescence-based technologies and materials science (Fischer et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-bromobutyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTZEBQZCBQLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549241 | |

| Record name | 2-(4-Bromobutyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromobutyl)-1,3-dioxolane | |

CAS RN |

87227-41-6 | |

| Record name | 2-(4-Bromobutyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)